![molecular formula C10H13N5O4 B14084849 7-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14084849.png)
7-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxypseudoguanosine is a nucleoside analog that plays a significant role in the field of biomedicine. It is structurally similar to guanosine but lacks a hydroxyl group at the 2’ position of the ribose sugar. This compound is known for its distinctive anti-inflammatory and antiviral properties, making it a valuable asset in drug development aimed at treating complex diseases such as cancer, viral infections, and autoimmune disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxypseudoguanosine typically involves the transposition of the carbonyl group at position 6 with the C-NH2 group at position 2 in the purine nucleobase. This transposition provides a novel hydrogen bond donor/acceptor pattern . The synthetic process often requires the use of chiral ligands as catalysts and may involve multiple steps to achieve the desired configuration.
Industrial Production Methods: Industrial production of 2’-deoxypseudoguanosine is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops. These facilities ensure high purity and quality of the compound, adhering to stringent regulatory standards. The production process involves the use of cleanroom environments and specialized equipment to maintain the integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxypseudoguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.
Major Products Formed: The major products formed from these reactions include various derivatives of 2’-deoxypseudoguanosine that possess enhanced biological activity or improved pharmacokinetic properties .
Applications De Recherche Scientifique
2’-Deoxypseudoguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in nucleotide and nucleic acid synthesis, contributing to the development of new chemical entities.
Biology: The compound is utilized in studies involving DNA and RNA synthesis, as well as in the investigation of genetic mutations and repair mechanisms.
Medicine: Due to its anti-inflammatory and antiviral properties, 2’-deoxypseudoguanosine is being explored for its potential in treating cancer, viral infections, and autoimmune disorders.
Industry: The compound’s unique structure makes it valuable in the production of diagnostic reagents and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2’-deoxypseudoguanosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways, including those involved in DNA repair and replication .
Comparaison Avec Des Composés Similaires
2’-Deoxyguanosine: Similar in structure but differs in the position of the hydroxyl group.
2’-Deoxyisoguanosine: An isomer with altered base-pairing capabilities.
2’-Deoxythioguanosine: Contains a sulfur atom, providing different biological properties.
Uniqueness: 2’-Deoxypseudoguanosine stands out due to its unique hydrogen bond donor/acceptor pattern, which enhances its binding affinity and specificity for certain biological targets. This distinct structure contributes to its potent anti-inflammatory and antiviral activities, making it a promising candidate for drug development.
Propriétés
Formule moléculaire |
C10H13N5O4 |
|---|---|
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-imidazo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C10H13N5O4/c11-9-8-7(10(18)14-13-9)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H2,11,13)(H,14,18)/t4-,5+,6+/m0/s1 |
Clé InChI |
NBOYANBIEGQORB-KVQBGUIXSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C(=NNC3=O)N)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2C(=NNC3=O)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(2-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084771.png)
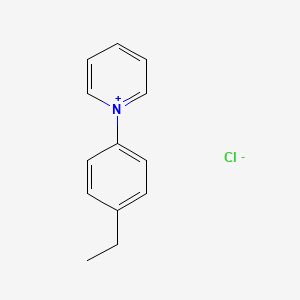
![5H-Cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14084781.png)
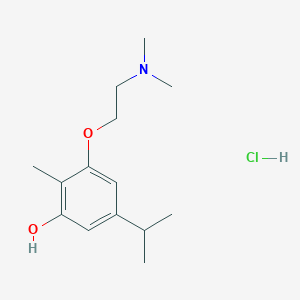

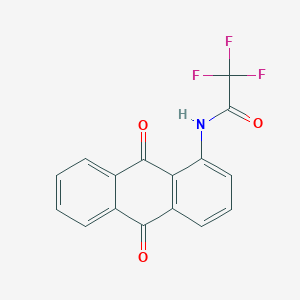

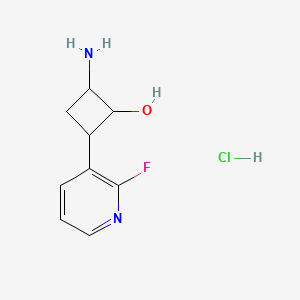
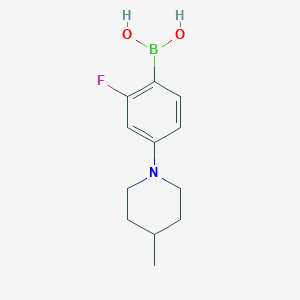
![ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)

![Bicyclo[1.1.0]butane, 1-bromo-](/img/structure/B14084832.png)
![2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084835.png)
![1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B14084836.png)
